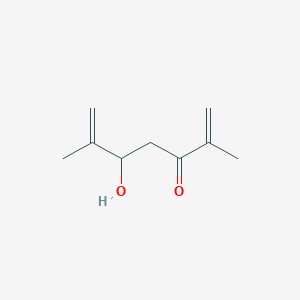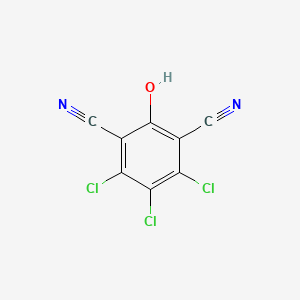
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- is a heterocyclic compound that contains a thiadiazole ring. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The presence of the sulfonamide group and the pyrrolidinyl moiety enhances its potential for various applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . The sulfonamide group can be introduced by reacting the thiadiazole derivative with sulfonyl chloride under basic conditions . The pyrrolidinyl moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes . The compound’s ability to cross cellular membranes and interact with biological targets is attributed to its mesoionic character and liposolubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Known for its antimicrobial and anticancer properties.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Used as a carbonic anhydrase inhibitor.
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antimicrobial activity.
Uniqueness
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- is unique due to the presence of both the sulfonamide and pyrrolidinyl groups, which enhance its biological activity and potential for various applications .
Eigenschaften
| 138080-08-7 | |
Molekularformel |
C6H6N4O4S2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
5-(2,5-dioxopyrrolidin-1-yl)-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C6H6N4O4S2/c7-16(13,14)6-9-8-5(15-6)10-3(11)1-2-4(10)12/h1-2H2,(H2,7,13,14) |
InChI-Schlüssel |
YOOBOVZIYKUSJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)C2=NN=C(S2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)

![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)

![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)

